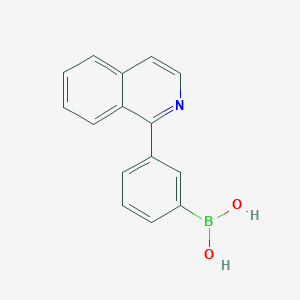
2-Amino-6-phenylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Phenylation: The pyridine ring is then subjected to a phenylation reaction, where a phenyl group is introduced using a suitable reagent such as phenylboronic acid.
Oxidation: The resulting compound undergoes oxidation to introduce the carboxylic acid group at the 6-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Amino-6-phenylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Electrophilic substitution reactions often use bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-Amino-6-phenylnicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 2-Amino-6-phenylnicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
2-Amino-5-phenylnicotinic acid
2-Aminonicotinic acid
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-amino-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
InChI 键 |
WBWNWGVUZCLHFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
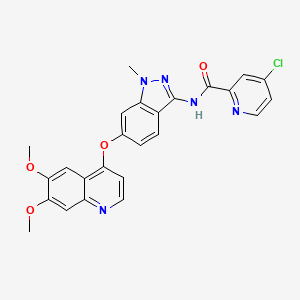
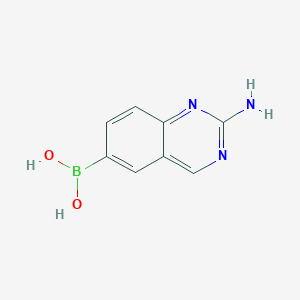
![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)
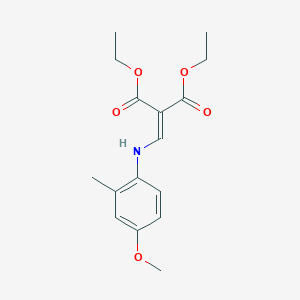
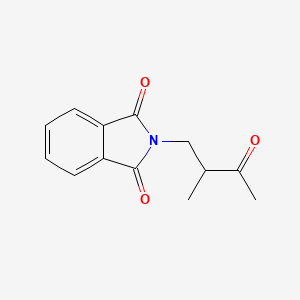
![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
![N,N-dimethyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B15355983.png)

![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)
